molecular formula C9H8N2 B561138 2-Ethenyl-6-methylpyridine-4-carbonitrile CAS No. 108994-72-5

2-Ethenyl-6-methylpyridine-4-carbonitrile

Cat. No.: B561138
CAS No.: 108994-72-5
M. Wt: 144.177
InChI Key: RMYMCLAYFVQXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenyl-6-methylpyridine-4-carbonitrile is an organic compound with the molecular formula C9H8N2 It is a derivative of pyridine, featuring a nitrile group at the 4-position, an ethenyl group at the 2-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-6-methylpyridine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyridine derivatives.

    Nitrile Introduction: The nitrile group is introduced at the 4-position through a nucleophilic substitution reaction using cyanide ions.

    Ethenyl Group Addition: The ethenyl group is added at the 2-position via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

    Methyl Group Introduction: The methyl group is introduced at the 6-position through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-6-methylpyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Ethenyl-6-methylpyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethenyl-6-methylpyridine-4-carbonitrile exerts its effects depends on its interaction with molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the ethenyl and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarbonitrile: Lacks the ethenyl and methyl groups, making it less hydrophobic.

    2-Ethenyl-4-pyridinecarbonitrile: Lacks the methyl group, affecting its steric properties.

    6-Methyl-4-pyridinecarbonitrile: Lacks the ethenyl group, reducing its reactivity in certain reactions.

Uniqueness

2-Ethenyl-6-methylpyridine-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the methyl group increases its hydrophobicity, making it a versatile compound for various applications.

Properties

CAS No.

108994-72-5

Molecular Formula

C9H8N2

Molecular Weight

144.177

IUPAC Name

2-ethenyl-6-methylpyridine-4-carbonitrile

InChI

InChI=1S/C9H8N2/c1-3-9-5-8(6-10)4-7(2)11-9/h3-5H,1H2,2H3

InChI Key

RMYMCLAYFVQXTI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C=C)C#N

Synonyms

Isonicotinonitrile, 2-methyl-6-vinyl- (6CI)

Origin of Product

United States

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